molecular formula C16H22O8 B3050549 Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate CAS No. 26850-76-0

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate

Cat. No.: B3050549
CAS No.: 26850-76-0
M. Wt: 342.34 g/mol
InChI Key: GYIMRAUZQQANRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is a chemical compound that functions as an intermediate in specialized organic synthesis and materials science research. This ester is structurally related to bis(2-hydroxyethyl) terephthalate (BHET), a well-known monomer and intermediate in the production of polyethylene terephthalate (PET) . Its molecular structure, which incorporates extended ethylene glycol chains, makes it a subject of interest for developing modified polymers and copolyesters with tailored properties. Researchers investigate this compound as a potential monomer or comonomer to introduce ether linkages and increased chain flexibility into polymer backbones, which can influence the thermal and mechanical characteristics of the resulting materials . The primary research value of this compound lies in its application as a precursor and building block. It is used in the synthesis of more complex esters and derivatives, as explored in patent literature for manufacturing processes . Furthermore, its structural characteristics render it useful for fundamental studies in chemical synthesis, including catalysis and reaction optimization, providing insights into the esterification and transesterification processes critical to polymer chemistry. This compound is for research use only in a controlled laboratory setting.

Properties

IUPAC Name

bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-1-2-14(4-3-13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIMRAUZQQANRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCOCCO)C(=O)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561367
Record name Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26850-76-0
Record name Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate can be synthesized through the esterification of terephthalic acid with 2-(2-hydroxyethoxy)ethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below summarizes key physical properties of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Melting Point (°C) Solubility Key Features
Bis[2-(2-hydroxyethoxy)ethyl] terephthalate C₁₆H₂₂O₈ 342.34 ~1.12 (estimated) Not reported Polar solvents Ether linkages, hydroxyl groups
Bis(2-ethylhexyl) terephthalate (DOTP) C₂₄H₃₈O₄ 390.55 0.983 30–34 Insoluble in water Hydrophobic, plasticizer
Bis(2-hydroxyethyl) terephthalate C₁₂H₁₄O₆ 254.24 ~1.30 110–115 Polar solvents Simple hydroxyl groups
Diallyl terephthalate C₁₄H₁₄O₄ 246.26 1.12 Not reported Organic solvents Reactive allyl groups
Mono(2-hydroxyethyl) terephthalate C₁₀H₁₀O₅ 210.18 Not reported Not reported Polar solvents Monoester, hydroxyl group

Key Observations :

  • Hydrophilicity : The target compound's ether and hydroxyl groups enhance polarity compared to DOTP, which is hydrophobic and widely used as a plasticizer .
  • Thermal Stability : DOTP has a lower melting point (30–34°C) due to its branched alkyl chains, whereas bis(2-hydroxyethyl) terephthalate melts at higher temperatures (110–115°C), reflecting stronger intermolecular hydrogen bonding .
  • Reactivity : Diallyl terephthalate’s allyl groups enable polymerization, contrasting with the target compound’s ether-hydroxyl moieties, which favor applications in crosslinking or MOF synthesis .
Hydrogen Bonding and MOF Design

Bis[2-(2-hydroxyethoxy)ethyl] terephthalate’s hydroxyl and ether groups can act as hydrogen-bond donors/acceptors, influencing its role in MOFs. For example, benzene-1,4-dicarboxylate derivatives with functionalized linkers (e.g., amino or hydroxyl groups) enhance framework stability and gas sorption properties . In contrast, unmodified linkers like DOTP lack such interactions, limiting their utility in advanced materials .

Binding Affinity

Substituent size and polarity affect host-guest interactions. Benzene-1,4-dicarboxylate derivatives with smaller substituents (e.g., hydroxyl groups) exhibit higher binding constants (e.g., $ K_a = 6527 \, \text{M}^{-1} $ for (Z,Z)-36b in DMSO) compared to bulkier analogs like biphenyl-4,4′-dicarboxylate . The target compound’s flexible ether chains may moderate binding selectivity in supramolecular systems.

Stability and Environmental Impact

  • Thermal Degradation : DOTP’s branched alkyl chains confer stability up to 400°C, whereas hydroxyl-containing esters (e.g., bis(2-hydroxyethyl) terephthalate) may degrade at lower temperatures due to hydroxyl reactivity .

Biological Activity

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (CAS Number: 26850-76-0) is an organic compound with the molecular formula C16H22O8C_{16}H_{22}O_{8} and a molecular weight of 342.34 g/mol. This compound is synthesized through the esterification of terephthalic acid with 2-(2-hydroxyethoxy)ethanol. Its structure features two hydroxyethoxyethyl groups attached to a benzene ring, which is further substituted with two carboxylate groups.

PropertyValue
Molecular FormulaC16H22O8C_{16}H_{22}O_{8}
Molecular Weight342.34 g/mol
CAS Number26850-76-0
StructureStructure

Synthesis and Industrial Applications

The synthesis of this compound typically involves continuous reactors for efficient mixing and heat transfer. It is utilized in various fields, including:

  • Polymer Chemistry : As a monomer for synthesizing polyesters.
  • Biomedical Engineering : For developing biodegradable polymers.
  • Material Science : In producing high-performance materials.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains and larvicidal properties against mosquito larvae.

Case Study: Antibacterial Assay

In a study assessing the antibacterial properties of similar compounds, results showed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth at concentrations as low as 50 ppm.
  • Mechanism of Action : The compound likely disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : Low acute toxicity was observed in rodent models when administered orally or dermally.
  • Irritation Potential : Slight irritation was noted in skin and eye tests on animal models, but no significant sensitization was reported.

Table: Toxicity Data Summary

EndpointResult
Oral LD50 (rats)>2000 mg/kg
Dermal LD50 (rabbits)>2000 mg/kg
Skin Irritation (rabbits)Slightly irritating
Eye Irritation (rabbits)Slightly irritating

The biological activity of this compound can be attributed to its structural components that facilitate interactions with biological membranes and enzymes. The hydroxyethoxy groups enhance solubility and bioavailability, while the dicarboxylate moieties may participate in hydrogen bonding with target sites within microbial cells.

Q & A

Q. What are the standard synthetic routes for Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification between terephthalic acid derivatives (e.g., dimethyl terephthalate) and ethylene glycol derivatives (e.g., 2-(2-hydroxyethoxy)ethanol). Catalysts like sulfuric acid or lipases may be employed, with temperature (80–120°C) and solvent polarity (e.g., toluene for azeotropic water removal) critical for yield optimization. Reaction progress is monitored via FTIR for ester bond formation (C=O stretch at ~1720 cm⁻¹) and HPLC for purity assessment .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : ¹H NMR (δ 8.1 ppm for aromatic protons, δ 4.2–4.4 ppm for methylene groups adjacent to ester oxygen) and ¹³C NMR (δ 167 ppm for carbonyl carbons).
  • FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl groups).
  • HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients for purity analysis; ESI-MS for molecular ion confirmation (m/z 254.24) .

Q. What solvent systems are optimal for dissolving this compound in polymerization studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and hydroxyl groups. For polymerization, mixed solvents like DMF/chloroform (1:1 v/v) enhance solubility while maintaining reactivity. Pre-saturation studies under inert atmospheres (N₂) are recommended to avoid hydrolysis .

Advanced Research Questions

Q. How can computational chemistry methods optimize reaction pathways for this compound’s synthesis?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates in esterification. Reaction path sampling can identify energy barriers, while machine learning models (e.g., Bayesian optimization) refine solvent/catalyst combinations. This reduces experimental iterations by ~40%, as demonstrated in ICReDD’s reaction design framework .

Q. How should researchers resolve contradictions in spectral data between experimental and computational models?

Cross-validation strategies include:

  • Docking studies : Compare computed NMR chemical shifts (via GIAO method) with experimental data.
  • Dynamic simulations : MD simulations in explicit solvents to assess conformational effects on FTIR peaks.
  • Multi-technique alignment : Correlate HPLC retention times with computed logP values .

Q. What reactor design principles are critical for scaling up synthesis while minimizing side reactions?

Continuous-flow reactors with precise temperature control (±2°C) and in-line FTIR monitoring reduce byproduct formation. Membrane separation modules (e.g., ceramic membranes) can isolate intermediates, improving yield by >15%. This aligns with CRDC subclass RDF2050112 on reactor design fundamentals .

Q. What methodologies assess the thermal stability and degradation kinetics of this compound?

  • TGA/DSC : Determine decomposition onset temperature (T₀) under N₂/O₂ atmospheres.
  • Kinetic modeling : Apply Friedman isoconversional method to calculate activation energy (Eₐ) from multi-heating-rate data.
  • GC-MS : Identify volatile degradation products (e.g., terephthalic acid fragments) to infer degradation pathways .

Methodological Notes

  • Data Verification : Cross-reference spectral data with peer-reviewed databases (SciFinder, Reaxys) to mitigate errors in commercial SDS reports .
  • Safety Protocols : Use NIOSH-approved PPE (e.g., EN 166-certified goggles) during handling, as hydroxyl groups may pose mild irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.